molecular formula C14H19FN2O3 B2657268 tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate CAS No. 1354968-23-2

tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate

Cat. No.: B2657268
CAS No.: 1354968-23-2
M. Wt: 282.315
InChI Key: FNSHFMYSHLPZIY-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate is a sophisticated chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a widely used strategy in organic synthesis to prevent unwanted reactions at the amine site, thereby allowing for selective manipulation of other functional groups . The molecule also incorporates a 2-fluorobenzamide moiety, a structural feature of interest in the design of bioactive molecules, as the fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and binding affinity. The primary research value of this reagent lies in its role as a multifunctional intermediate. It is expertly designed for use in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds that is central to creating complex molecular architectures . Furthermore, its structure makes it a valuable precursor in peptide-mimetic chemistry and for the synthesis of compound libraries aimed at screening for new pharmaceuticals. The presence of the fluorine atom on the aromatic ring makes it a particularly useful scaffold for developing PET (Positron Emission Tomography) tracers or other diagnostic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

tert-butyl N-[2-[(2-fluorobenzoyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-14(2,3)20-13(19)17-9-8-16-12(18)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSHFMYSHLPZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-fluorobenzaldehyde and ethylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to ensure the consistent quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

Compound Name Key Functional Groups Molecular Features Applications/Context
tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate Boc, formamide, ortho-fluorophenyl Ethyl linker, aromatic fluorine Likely pharmaceutical intermediate
ortho-Fluoroacrylfentanyl () Acrylamide, piperidine, ortho-fluorophenyl Fentanyl analog, controlled substance Opioid receptor activity
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate () Boc, bicyclic amine Rigid bicyclic scaffold Pharmaceutical building block
tert-Butyl 2-(6-{2-[...]pyrrol-1-yl}ethyl)-acetate () Boc, 4-fluorophenyl, pyrrole Complex heterocyclic system Crystallography study
tert-Butyl (2-((3-bromophenyl)sulfonyl)ethyl)carbamate () Boc, sulfonyl, bromophenyl Sulfonyl group, halogenated aromatic Synthetic intermediate

Analysis:

  • Fluorine Position : The ortho-fluorine in the target compound contrasts with para-fluorine in ’s pyrrole derivative. Ortho substitution increases steric hindrance and may alter hydrogen-bonding capacity compared to para-substituted analogs .
  • Formamides participate in hydrogen bonding, which could enhance crystallinity or target binding .
  • Bicyclic vs. Linear Scaffolds : Compounds like the bicyclic carbamate in exhibit rigid structures favoring spatial orientation in drug-receptor interactions, whereas the target compound’s linear ethyl chain offers flexibility .

Pharmacological and Regulatory Context

  • Bioactivity: Unlike ortho-fluoroacrylfentanyl (), a potent opioid, the target compound lacks reported activity.

Data Table: Structural and Functional Comparison

Property Target Compound tert-Butyl (2-azabicyclo[2.2.1]heptan-5-yl)carbamate () ortho-Fluoroacrylfentanyl ()
Molecular Weight ~280–300 g/mol (estimated) 212.29 g/mol (CAS 1932203-04-7) ~380 g/mol (estimated)
Fluorine Position ortho-fluorophenyl None ortho-fluorophenyl
Key Functional Groups Boc, formamide Boc, bicyclic amine Acrylamide, piperidine
Synthetic Utility Amine protection, intermediates Rigid scaffold for drug design Controlled substance
Hydrogen-Bonding Capacity High (N–H in formamide) Moderate (N–H in amine) Moderate (amide N–H)

Biological Activity

Tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate is a synthetic organic compound with the molecular formula C14H20FN2O3. It features a tert-butyl group, a fluorophenyl moiety, and a formamidoethyl group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms, including:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, preventing substrate binding and subsequent catalysis.
  • Receptor Modulation : It can interact with receptors to either enhance or inhibit signaling pathways, influencing physiological responses.

Research Findings

Recent studies have investigated the biological activity of this compound in various contexts. Key findings include:

1. Antiviral Activity

Research has indicated that compounds similar to this compound exhibit inhibitory effects against viral proteases, such as those from coronaviruses. For instance, studies have shown that peptidomimetic compounds with structural similarities can effectively inhibit the SARS-CoV 3CL protease, which is crucial for viral replication .

2. In Vitro Studies

In vitro assays have demonstrated that the compound possesses significant biological activity against certain cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications in the fluorophenyl group can enhance potency against specific targets.

3. Pharmacokinetics

The presence of a fluorine atom in the structure is believed to influence the pharmacokinetic properties of the compound, potentially leading to improved bioavailability and metabolic stability compared to non-fluorinated analogs .

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

StudyObjectiveFindings
Study 1Evaluate antiviral propertiesShowed significant inhibition of viral protease activity with an IC50 value in the low micromolar range .
Study 2Assess anticancer effectsInduced apoptosis in cancer cell lines with a mechanism involving cell cycle arrest.
Study 3Investigate pharmacokineticsDemonstrated enhanced stability and bioavailability due to fluorination .

Q & A

Q. What are the optimal synthetic routes for tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate?

The synthesis typically involves coupling tert-butyl carbamate derivatives with fluorinated aromatic amines. Key steps include:

  • Reagents : Use of coupling agents like EDCI/HOBt or cesium carbonate with tetrabutylammonium iodide (TBAI) to enhance efficiency .
  • Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 40–60°C in anhydrous solvents (e.g., DMF, THF) to prevent hydrolysis of the carbamate group .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or crystallization (using ethanol/water mixtures) ensures high purity (>95%) .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Analytical Techniques :
    • HPLC/GC-MS : Quantify purity and detect impurities .
    • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl protons at 6.8–7.5 ppm) .
    • FT-IR : Identify carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

Q. What are the critical stability considerations during storage and handling?

  • Storage : Store at 2–8°C in amber vials under inert gas (argon) to prevent moisture absorption and photodegradation .
  • Decomposition Risks : Avoid exposure to strong acids/bases (risk of carbamate cleavage) or oxidizing agents .

Advanced Research Questions

Q. What mechanistic insights govern its reactivity in nucleophilic substitution reactions?

  • Carbamate Reactivity : The tert-butyl carbamate group acts as a protecting group for amines. Its cleavage under acidic conditions (e.g., TFA in DCM) proceeds via protonation of the carbonyl oxygen, followed by tert-butyl cation elimination .
  • Fluorophenyl Influence : The electron-withdrawing fluorine atom enhances the electrophilicity of adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., by amines or thiols) .

Q. How can researchers assess its bioactivity in neurological or anticancer studies?

  • In Vitro Assays :
    • Enzyme Inhibition : Test interactions with acetylcholinesterase (AChE) or kinases using fluorometric assays (IC₅₀ determination) .
    • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to track penetration in blood-brain barrier models .
  • Structural Modifications : Replace the 2-fluorophenyl group with trifluoromethyl or morpholine moieties to enhance solubility and target affinity .

Q. How should contradictory data on reaction yields or bioactivity be resolved?

  • Case Example : Discrepancies in Suzuki coupling yields (40–75%) may arise from:
    • Catalyst Variability : Use Pd(PPh₃)₄ vs. PdCl₂(dppf) .
    • Solvent Effects : Polar aprotic solvents (DMF) favor higher yields than THF .
  • Resolution Strategy : Replicate experiments under standardized conditions (e.g., 60°C, 12 hours) and validate via LC-MS to identify side products .

Comparative Analysis of Structural Analogs

Compound Key Features Biological Impact Reference
tert-Butyl (2-amino-5-(CF₃)phenyl)carbamateTrifluoromethyl group enhances metabolic stabilityImproved kinase inhibition
Ethyl N-(2-fluorophenyl)carbamateEthyl group increases lipophilicityReduced CNS penetration
tert-Butyl N-[2-(fluorosulfonyl)ethyl]carbamateFluorosulfonyl moiety enables covalent protein bindingPotent enzyme inhibitor

Methodological Best Practices

  • Synthesis Scalability : Transition from batch to continuous flow reactors for multi-gram synthesis (residence time: 30–60 min) .
  • Toxicity Screening : Conduct Ames tests (bacterial reverse mutation) and zebrafish embryo assays to evaluate genotoxicity and developmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.